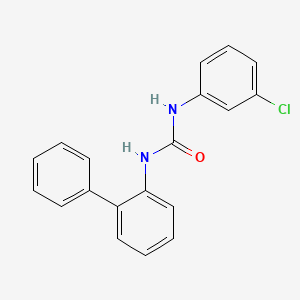

N-2-biphenylyl-N'-(3-chlorophenyl)urea

Description

The exact mass of the compound this compound is 322.0872908 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-(2-phenylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O/c20-15-9-6-10-16(13-15)21-19(23)22-18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMCIWHHXLWTKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Urea Moiety Replacements:the Urea Linker is a Common Target for Isosteric Replacement. While Replacements Like Carbamates, Sulfonamides, and Oxalamides Have Been Shown to Diminish or Abolish Activity in Some Biphenyl Urea Series, Other Replacements Have Been Successful.researchgate.net

Thiourea (B124793): As mentioned, replacing the urea's carbonyl oxygen with sulfur to give a thiourea is a classic isosteric replacement. rsc.orgnih.gov

Selenourea: Further down the chalcogen group, selenium can replace sulfur. This replacement has been shown to increase the inhibitory activity of some compounds. researchgate.net

Heterocycles: Five-membered heterocycles can mimic the hydrogen bonding pattern of the urea (B33335) group. Identified isosteres include N-linked benzimidazoles, C-linked benzimidazoles, and N-linked phenyloxadiazoles. nih.gov Isoxazole derivatives have also proven to be potent replacements. nih.gov

Aromatic Ring Replacements:the Phenyl Rings Themselves Can Be Replaced with Other Aromatic or Even Alicyclic Systems.

Heteroaromatic Rings: Replacing a phenyl ring with a pyridyl or thiophene (B33073) ring can introduce heteroatoms that may form beneficial interactions with the target protein and alter the compound's physicochemical properties. cambridgemedchemconsulting.com

Alicyclic Rings: In some cases, replacing an aryl group with an alicyclic ring system can be done without loss of activity. researchgate.net

Table 2: Potential Isosteric Replacements for N-2-Biphenylyl-N'-(3-chlorophenyl)urea

| Original Moiety | Potential Isostere(s) | Rationale/Potential Effect | Reference |

|---|---|---|---|

| Urea (B33335) (-NH-CO-NH-) | Thiourea (B124793) (-NH-CS-NH-), Selenourea (-NH-CSe-NH-) | Alters hydrogen bonding strength and lipophilicity; may enhance biological activity. | nih.govresearchgate.net |

| Urea (-NH-CO-NH-) | Oxadiazole, Isoxazole, Benzimidazole | Mimics hydrogen bond donor/acceptor pattern while modifying core structure and properties. | nih.gov |

| 3-Chlorophenyl | 3-Cyanophenyl, 3-Trifluoromethylphenyl | Classical bioisosteres for a chloro substituent, probing electronic and steric effects. | cambridgemedchemconsulting.com |

| Biphenyl (B1667301) | Biphenyl ether | The oxygen linker allows for different conformations and positioning of the second phenyl ring. | nih.gov |

| Phenyl (within biphenyl) | Pyridyl, Thiophene | Introduces heteroatoms, potentially altering binding modes and improving solubility. | cambridgemedchemconsulting.com |

Through these varied synthetic and derivatization strategies, the chemical space around this compound can be systematically explored to develop analogues with improved biological profiles.

Structure Activity Relationship Sar Investigations of N 2 Biphenylyl N 3 Chlorophenyl Urea Analogues

Positional and Substituent Effects on Biological Activity

The nature and position of substituents on the aromatic rings of N-2-biphenylyl-N'-(3-chlorophenyl)urea are critical determinants of its biological activity. Researchers have extensively studied these effects to optimize ligand-target interactions.

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a compound. In the context of biphenyl (B1667301) urea (B33335) derivatives, the position and type of halogen substituent significantly impact their inhibitory potential.

Studies on halogenated biphenyls have established that the presence, number, and location of halogens are crucial for biological activity. For instance, research has shown that for certain biological targets, the presence of at least two adjacent halogens in the meta and para positions of the benzene (B151609) rings, with an absence of halogens in the ortho positions, is a key structural requirement for activity. nih.gov The ortho positions are thought to be critical, as substitution at these sites can hinder the planarity of the biphenyl system, which may be necessary for effective binding to some receptors. nih.govnih.gov The net polarizability of the molecule, which is influenced by the number and position of halogens, is also a determining factor in binding affinity. nih.gov

In a series of N-aryl-N'-phenylurea derivatives, the introduction of a chlorine atom at the meta-position of the phenyl ring has been shown to be a favorable modification for potent inhibitory activity against certain enzymes. nih.gov This suggests that the 3-chloro substitution in this compound is likely a key contributor to its biological effects.

Beyond halogenation, the introduction of other functional groups on the aromatic rings has provided valuable insights into the SAR of biphenyl urea analogues. The potency and selectivity of these compounds can be finely tuned by varying these substituents.

In a study of biphenyl urea derivatives as selective CYP1B1 inhibitors, a meta-chloro-substituted biphenyl urea was identified as the most potent inhibitor with an IC50 value of 5 nM and over 2000-fold selectivity against other CYP isoforms. nih.gov This highlights the importance of the substitution pattern on the phenylurea moiety for achieving high potency and selectivity. The same study also revealed that methoxy-substituted biphenyl ureas displayed potent and selective inhibition of CYP1B1. nih.gov

The following table summarizes the inhibitory activity of various substituted biphenyl urea analogues against CYP1B1:

| Compound | Substitution Pattern | IC50 (nM) for CYP1B1 | Selectivity over other CYPs |

| Analogue 1 | m-chloro | 5 | >2000-fold |

| Analogue 2 | p-methoxy | 58 | >98-fold |

| Analogue 3 | m-methoxy | 69 | >62-fold |

This table is generated based on data from a study on biphenyl urea derivatives as selective CYP1B1 inhibitors. nih.gov

Furthermore, research on diphenyl urea-clubbed imine analogs as α-glucosidase inhibitors demonstrated that the substitution pattern on the phenyl ring significantly influences activity. For instance, a compound with a para-acetyl-substituted phenyl ring showed excellent α-glucosidase inhibitory action. nih.gov

Conformational Analysis and Molecular Flexibility in SAR

The three-dimensional conformation of a molecule is a critical factor in its interaction with a biological target. For flexible molecules like this compound, understanding the preferred conformations and the energy barriers to rotation is essential for rational drug design.

The urea functionality itself exhibits a degree of conformational restriction due to resonance. mdpi.com In N,N'-diaryl ureas, the conformation is further influenced by the bulky aromatic rings. The most stable conformation of biphenyls, including those with ortho-substituents, is generally non-planar. nih.gov The dihedral angle between the two phenyl rings in biphenyl is a key conformational parameter. Rotation around the single bond connecting the two rings allows the molecule to adopt various conformations, and the energy barrier to this rotation is influenced by the size of the ortho substituents.

The urea linkage provides both hydrogen bond donors and acceptors, which can form crucial interactions with the target protein. mdpi.com The relative orientation of the biphenyl and chlorophenyl moieties, dictated by the conformation of the urea bridge, will determine how these groups fit into the binding pocket of a target protein. Molecular modeling studies on biphenyl-aryl ureas have shown that the urea moiety can form critical hydrogen bonds with residues in the active site of enzymes like VEGFR-2.

Ligand Efficiency and Optimization Strategies Derived from SAR Studies

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding efficiency of a compound in relation to its size. It is a valuable tool for optimizing lead compounds. LE is often calculated as the binding affinity (e.g., pIC50) divided by the number of non-hydrogen atoms.

SAR studies provide the fundamental data required to apply ligand efficiency-based optimization strategies. By systematically modifying the structure of this compound and measuring the corresponding changes in biological activity, researchers can identify which modifications lead to the most significant improvements in potency without a disproportionate increase in molecular size or lipophilicity.

For example, if a particular substitution on the biphenyl ring leads to a significant increase in potency with only a small increase in the number of heavy atoms, this would be considered an efficient modification. Conversely, adding a large, bulky group that only provides a marginal increase in activity would be an inefficient optimization strategy. The goal is to maximize the "binding energy per atom."

Optimization strategies derived from SAR studies on related urea derivatives often focus on:

Exploring different substitution patterns: As discussed in section 3.1, identifying the optimal positions and types of substituents is a primary optimization strategy.

Modifying the linker: The urea moiety can be replaced with other functional groups to alter the compound's flexibility, hydrogen bonding capacity, and metabolic stability. However, for many diaryl urea series, the urea group is crucial for activity.

Introducing polar groups: This can improve solubility and pharmacokinetic properties. The placement of these groups is critical to avoid disrupting key binding interactions.

Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are powerful tools in drug discovery for predicting the activity of novel compounds and for understanding the key structural features that determine activity.

While a specific QSAR model for this compound was not found in the reviewed literature, numerous studies have successfully developed QSAR models for structurally related diaryl urea derivatives. nih.govnih.govnih.govmdpi.com These studies provide a framework for how such a model could be developed and what types of molecular descriptors are likely to be important.

The general steps for developing a QSAR model for this compound analogues would involve:

Data Set Compilation: A dataset of structurally diverse analogues with their corresponding biological activities (e.g., IC50 values) would be collected.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

Studies on other diaryl ureas have shown that descriptors related to the following properties are often important for predicting activity:

Molecular size and shape: Descriptors related to molecular volume and surface area. nih.govmdpi.com

Lipophilicity: LogP or other measures of hydrophobicity. nih.gov

Electronic properties: Descriptors related to the distribution of charges and the ability to form hydrogen bonds. nih.govmdpi.com

Topological indices: These describe the connectivity of atoms in the molecule.

A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could also be applied. These methods generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. Such a model for this compound analogues would provide valuable guidance for the design of new, more potent compounds.

Identification of Key Molecular Descriptors Governing Biological Response

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. For analogues of this compound, several key molecular descriptors are anticipated to govern their biological response, based on research into similar diaryl urea derivatives. nih.gov These descriptors quantify various aspects of the molecular structure, such as hydrophobicity, electronic effects, and steric characteristics.

Key Molecular Descriptors:

Lipophilicity (logP): This is a measure of a compound's hydrophobicity and its ability to partition between an oily and an aqueous phase. It is often a critical factor in determining how a molecule interacts with hydrophobic pockets in a protein target and its ability to cross cell membranes. QSAR analyses on related urea-based anti-malarials have indicated that lipophilicity can be a key driver for improving biological activity. nih.gov

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. The chlorine atom on the phenyl ring, for example, exerts a significant electronic effect that can influence binding interactions.

Steric Descriptors: These descriptors relate to the size and shape of the molecule. Molar refractivity (MR) and specific steric parameters (like STERIMOL) can quantify the volume and spatial arrangement of substituents. The size and conformation of the biphenyl group, for instance, would be critical for fitting into a specific binding pocket. QSAR studies on other inhibitors have shown that size, degree of branching, and aromaticity affect the inhibitory activity. nih.gov

Topological Descriptors: These are numerical values derived from the graph representation of a molecule. They can describe molecular size, shape, and the degree of branching.

The following interactive table presents a hypothetical dataset for a series of this compound analogues, illustrating how variations in molecular descriptors could correlate with biological activity.

| Compound Analogue | Substituent (R) on Biphenyl | Calculated logP | Molar Refractivity (MR) | Biological Activity (IC₅₀, nM) |

|---|---|---|---|---|

| 1 | -H (Parent Compound) | 5.8 | 105.2 | 50 |

| 2 | 4'-F | 5.9 | 105.1 | 45 |

| 3 | 4'-Cl | 6.3 | 110.3 | 30 |

| 4 | 4'-CH₃ | 6.2 | 110.0 | 38 |

| 5 | 4'-OCH₃ | 5.7 | 111.4 | 65 |

| 6 | 2'-CH₃ | 6.2 | 110.0 | 25 |

This table contains representative, not experimentally verified, data to illustrate the concept.

Validation and Interpretability of QSAR Models

The development of a predictive and reliable QSAR model is a rigorous process that requires thorough validation to ensure its robustness and predictive power for new, untested compounds. nih.gov The validation process is designed to check the model's stability, its ability to make accurate predictions, and to ensure that the correlation found is not due to chance. nih.gov

Internal Validation: Internal validation techniques assess the stability and robustness of the model using only the initial dataset. The most common method is cross-validation , particularly the leave-one-out (LOO) procedure. In LOO cross-validation, one compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The predictive ability of the model is then quantified by the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictive ability. Another internal validation method is Y-randomization, where the biological activity data is randomly shuffled to see if a model with high correlation can be generated by chance; a valid model should not. nih.gov

External Validation: External validation is considered the most stringent test of a QSAR model's predictive capability. nih.gov It involves splitting the initial dataset into a training set, used to build the model, and a test set (or external set), which is not used during model development. The model is then used to predict the biological activities of the compounds in the test set. The predictive power is assessed using the predictive R² (R²_pred), which measures the correlation between the predicted and observed activities for the test set.

A robust and predictive QSAR model must meet several statistical criteria, which are often presented in a validation summary table.

| Statistical Parameter | Symbol | Typical Acceptance Criteria | Interpretation |

|---|---|---|---|

| Coefficient of Determination | R² | > 0.6 | Measures the goodness-of-fit of the model to the training data. |

| Cross-validated R² (LOO) | Q² | > 0.5 | Indicates the internal predictive ability of the model. |

| Predictive R² for External Set | R²_pred | > 0.6 | Measures the model's ability to predict the activity of new compounds. |

| Root Mean Square Error | RMSE | As low as possible | Represents the standard deviation of the prediction errors. |

| F-statistic | F | High value | Indicates the statistical significance of the model. |

Interpretability: Beyond statistical validation, a good QSAR model should be interpretable. This means that the molecular descriptors included in the model should have a clear physicochemical meaning, allowing researchers to understand which properties are driving the biological activity. For instance, if a model for this compound analogues indicates a positive correlation with logP and a negative correlation with the volume of a substituent at a specific position, it provides rational guidance for designing new, more potent compounds. This interpretability transforms the QSAR model from a mathematical equation into a practical tool for medicinal chemists.

Advanced Methodologies and Future Research Directions for N 2 Biphenylyl N 3 Chlorophenyl Urea

Development of Novel Assay Technologies for Mechanistic Studies

A deep understanding of the biological interactions of N-2-biphenylyl-N'-(3-chlorophenyl)urea at a molecular level is crucial. Future research will necessitate the development and application of novel assay technologies to move beyond simple binding assays and to probe the compound's mechanistic intricacies. A significant area of interest for urea-based compounds is the inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. nih.gov

Advanced assay formats are being developed to provide higher sensitivity and rapid, real-time kinetic data. For instance, novel fluorescent substrates have been created for sEH. These substrates are initially non-fluorescent but undergo hydrolysis by the enzyme, followed by an intramolecular cyclization that releases a highly fluorescent product. nih.gov This type of assay allows for rapid kinetic analysis and high-throughput screening (HTS) to identify and characterize inhibitors like this compound with greater efficiency. nih.gov

Furthermore, mechanistic studies on related biphenyl (B1667301) urea (B33335) analogues in cancer cell lines have employed assays to investigate effects on mitochondrial function, such as measuring ATP synthesis and superoxide (B77818) dismutase (SOD) activity. nih.gov These approaches provide a more granular view of the compound's effects on cellular bioenergetics and oxidative stress pathways. nih.gov The application of such advanced assay technologies will be instrumental in fully characterizing the pharmacological profile of this compound.

Exploration of Multi-Targeting Strategies Based on this compound Scaffold

The concept of "one molecule, multiple targets" is a compelling strategy in modern drug discovery, particularly for complex diseases. The this compound scaffold is a promising platform for the design of multi-target-directed ligands (MTDLs). The urea functionality is adept at forming key hydrogen bond interactions with various biological targets. nih.govmdpi.com

Research into aryl urea based scaffolds has demonstrated their potential as multitarget inhibitors in anticancer therapies. For example, styryl and phenethyl aryl ureas have been synthesized and evaluated as inhibitors of both Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Programmed Death-Ligand 1 (PD-L1). nih.gov This dual inhibition aims to overcome resistance mechanisms in cancer by simultaneously targeting angiogenesis and immune evasion pathways. nih.gov

Similarly, studies on other biphenyl urea analogues have revealed their polypharmacological nature, impacting p53-related pathways and modulating mitochondrial oxidative phosphorylation in triple-negative breast cancer cells. nih.govuni.lu This suggests that this compound itself may possess an inherent capacity to interact with multiple targets. Future research should focus on systematically screening this compound against a panel of disease-relevant targets to uncover potential multi-targeting capabilities. This could be followed by rational design of derivatives that optimize these interactions for a synergistic therapeutic effect.

Rational Design of Derivatives with Enhanced Selectivity or Potency

The chemical structure of this compound offers numerous opportunities for modification to enhance its biological activity. Rational drug design, guided by structure-activity relationship (SAR) studies and computational modeling, will be key to developing derivatives with improved potency and selectivity.

The synthesis of various aryl urea derivatives has been a subject of extensive research. asianpubs.orgnih.gov For instance, in the development of anticancer agents, new series of N-aryl-N'-arylmethylurea derivatives have been designed and synthesized. mdpi.comnih.gov These studies provide a roadmap for modifying the biphenyl and chlorophenyl rings of the target compound. Introducing different substituents at various positions can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for its biological target(s).

For example, studies on related chlorophenyl ureas have shown that the position of the chloro substituent can significantly impact activity. nih.gov Furthermore, the catalytic hydrogenation of urea derivatives can be selectively controlled to produce different reduction products by subtly tuning the reaction conditions, such as the type and amount of additives. researchgate.net This highlights the chemical versatility of the urea scaffold and the potential to create a library of derivatives of this compound for comprehensive biological evaluation.

Below is a table showing examples of synthesized aryl urea derivatives and their reported biological activities, illustrating the potential for rational design.

| Derivative Type | Modifications | Reported Activity | Reference |

| (E)-Styryl Aryl Ureas | Introduction of a styryl group and variations in the aryl substituent (e.g., m-chlorophenyl, p-chlorophenyl) | Antiproliferative activity in the low micromolar range against various cancer cell lines. | nih.gov |

| N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea | Incorporation of a 1-methylpiperidin-4-yl group | Significantly higher antiproliferative activity against MCF7 and PC3 cancer cell lines. | mdpi.comnih.gov |

| Biphenyl Urea Analogues | Variations in the biphenyl and other aryl moieties | Cytotoxicity in triple-negative breast cancer cells through p53-related pathways and mitochondrial effects. | nih.govuni.lu |

Investigation of Advanced Delivery Systems in Preclinical Contexts

The therapeutic efficacy of a compound is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Therefore, the investigation of advanced delivery systems for this compound is a critical area for future preclinical research. While specific studies on this compound are not yet prevalent, the broader field of urea-based compounds provides valuable insights. hit2lead.com

Preclinical evaluation of urea-based compounds has involved their conjugation to targeting moieties and chelating agents for applications such as targeted radionuclide therapy. researchgate.net For example, urea-based inhibitors of prostate-specific membrane antigen (PSMA) have been conjugated with DOTA chelators for labeling with therapeutic radionuclides. researchgate.net This approach allows for the targeted delivery of radiation to cancer cells.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. These computational tools can be powerfully applied to the study of this compound and its derivatives. ML models can be trained on existing datasets of urea-containing compounds to predict their biological activity, physicochemical properties, and potential targets. mdpi.comnih.gov

For instance, ML models have been successfully developed to predict urease inhibitors by leveraging their physicochemical properties. mdpi.comnih.gov Tree-based methods like random forest, decision tree, and XGBoost have shown superior performance in these classification tasks. mdpi.com Such models could be adapted to predict the activity of novel this compound derivatives, thereby prioritizing the synthesis of the most promising candidates and accelerating the discovery process.

Furthermore, AI can be used in the de novo design of novel compounds based on the this compound scaffold. Generative models can create virtual libraries of molecules with desired properties, such as high predicted potency and low off-target activity. The integration of AI and ML into the research workflow for this compound will undoubtedly enhance the efficiency and success rate of developing new therapeutic agents.

Addressing Environmental and Agricultural Applications of Urea-Based Compounds

Beyond medicinal chemistry, urea-based compounds have significant applications in agriculture and environmental science. Substituted ureas are a well-known class of herbicides. nih.gov Research in this area focuses on developing new derivatives with improved efficacy and better environmental profiles. The herbicidal potential of this compound or its derivatives could be an interesting avenue for exploration.

A major area of agricultural research is improving the nitrogen use efficiency (NUE) of urea fertilizers to boost crop yields and reduce environmental pollution from nitrogen runoff and ammonia (B1221849) volatilization. mdpi.com This involves the development of slow-release or controlled-release urea formulations. While this compound itself is not a fertilizer, research into its interactions with soil enzymes and microorganisms could provide insights into nitrogen metabolism in the environment.

Furthermore, understanding the environmental fate and transformation of chlorophenylurea compounds is crucial. For example, 4-chlorophenylurea (B1664162) is a known environmental transformation product of the insecticide Diflubenzuron. nih.gov Investigating the biodegradability and potential environmental impact of this compound will be essential for any potential large-scale application, whether in agriculture or other fields.

Q & A

Q. What are the standard synthetic routes for N-2-biphenylyl-N'-(3-chlorophenyl)urea, and how are reaction conditions optimized?

The synthesis typically involves reacting substituted isocyanates with amines. For example, 3-chlorophenyl isocyanate can react with 2-biphenylylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Optimization focuses on solvent choice, temperature control, and stoichiometric ratios to maximize yield and purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Single-crystal X-ray diffraction (via SHELX programs) is critical for resolving molecular geometry and intermolecular interactions (e.g., hydrogen bonding and π-π stacking) . Complementary methods include H-NMR for functional group verification, IR spectroscopy for urea C=O/N-H bond identification, and differential scanning calorimetry (DSC) for thermal behavior analysis .

Q. How is the compound's thermal stability assessed, and what decomposition products are observed?

Thermogravimetric analysis (TGA) and DSC are used to determine decomposition temperatures. For example, exothermic decomposition at ~250°C may yield radicals like 3-chlorophenyl and biphenylyl fragments, identified via mass spectrometry and computational modeling (e.g., EXPLO5 V6.03 for explosive properties) .

Q. What are the compound's solubility properties, and how do they influence experimental design?

Polar aprotic solvents (e.g., DMSO) are often used due to the urea moiety's hydrogen-bonding capacity. Solubility tests in aqueous buffers inform biological assay conditions, while solvent choice for crystallization (e.g., ethanol/water mixtures) affects crystal quality for X-ray studies .

Advanced Research Questions

Q. How can computational methods predict the compound's reactivity and interactions in biological systems?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior. Molecular docking simulations model binding to targets like metabotropic glutamate receptors (mGlu5), guiding structure-activity relationship (SAR) studies for neuropharmacology applications .

Q. What strategies resolve contradictions in crystallographic data between experimental and computational models?

Discrepancies in bond lengths or angles may arise from dynamic effects (e.g., thermal motion). Refinement using SHELXL with high-resolution data and Hirshfeld surface analysis (via Crystal Explorer) clarifies intermolecular interactions . Cross-validation with solid-state NMR or neutron diffraction can resolve ambiguities .

Q. How is the compound integrated into materials science, such as organic semiconductors?

The biphenylyl group enables π-conjugation, while the urea moiety facilitates supramolecular assembly. Electrochemical deposition on modified electrodes (e.g., organo-modified graphite) is used to study charge transport properties, relevant for organic field-effect transistors (OFETs) .

Q. What experimental designs are used to evaluate its pharmacological efficacy in vivo?

Preclinical studies employ rodent models of pain (e.g., central sensitization) with oral dosing (50–150 mg/kg). Pharmacokinetic parameters (C, T) are measured via LC-MS, while behavioral assays (e.g., von Frey filament tests) quantify analgesic effects. Placebo-controlled crossover designs minimize bias in human trials .

Q. How do structural modifications alter its biological activity or material properties?

Substituent effects are tested systematically:

Q. What advanced analytical methods detect trace impurities or degradation products?

High-resolution mass spectrometry (HRMS) and ultra-HPLC (UHPLC) with tandem MS/MS identify impurities at ppm levels. Accelerated stability studies (40°C/75% RH) coupled with QSAR models predict degradation pathways under storage conditions .

Methodological Considerations

- Data Contradictions : Conflicting thermal decomposition profiles (e.g., radical vs. ionic mechanisms) are resolved by combining experimental (DSC-TGA) and computational (ReaxFF MD simulations) approaches .

- Crystallography Workflow : Data collection at synchrotron facilities improves resolution, while TWINABS corrects for twinning artifacts in SHELXL refinements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.